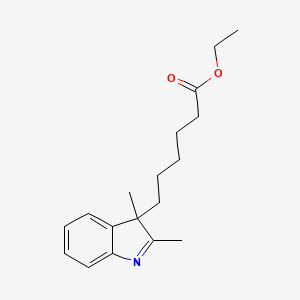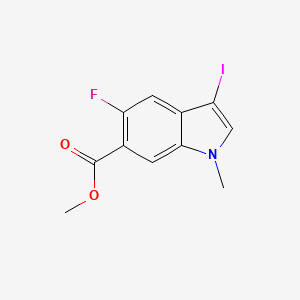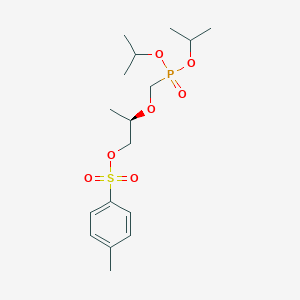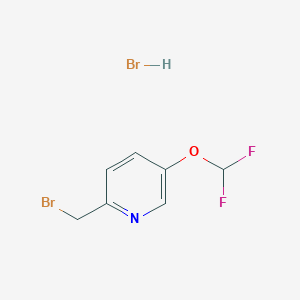![molecular formula C16H29NO6 B15061957 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B15061957.png)
3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)- is a complex organic compound with a unique structure that includes an oxazolidine ring, multiple hydroxyl groups, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)- typically involves the formation of the oxazolidine ring followed by the introduction of the allyl and trihydroxypropyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the oxazolidine ring through cyclization of amino alcohols with carbonyl compounds.
Allylation: Introduction of the allyl group via allylation reactions using allyl halides and suitable bases.
Hydroxylation: Addition of hydroxyl groups through hydroxylation reactions using oxidizing agents like osmium tetroxide.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes with optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Sequential addition of reagents in a controlled environment.
Continuous Flow Synthesis: Use of continuous flow reactors to streamline the synthesis process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Substitution of the allyl group with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)
Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Bases: NaOH (Sodium hydroxide), KOH (Potassium hydroxide)
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Various substituted oxazolidines
Scientific Research Applications
3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2,2,2-trifluoro-1-hydroxyethyl)-, 1,1-dimethylethyl ester, (4S)-
- 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-[(1S)-1-[(phenylmethyl)amino]-2-propen-1-yl]-, 1,1-dimethylethyl ester, (4R)-
Uniqueness
3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both allyl and trihydroxypropyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H29NO6 |
|---|---|
Molecular Weight |
331.40 g/mol |
IUPAC Name |
tert-butyl (4R,5R)-2,2-dimethyl-4-prop-2-enyl-5-[(1R,2R)-1,2,3-trihydroxypropyl]-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C16H29NO6/c1-7-8-10-13(12(20)11(19)9-18)22-16(5,6)17(10)14(21)23-15(2,3)4/h7,10-13,18-20H,1,8-9H2,2-6H3/t10-,11-,12-,13-/m1/s1 |
InChI Key |
BKZCLGTXXWADQU-FDYHWXHSSA-N |
Isomeric SMILES |
CC1(N([C@@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)CC=C)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(N(C(C(O1)C(C(CO)O)O)CC=C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate](/img/structure/B15061881.png)
![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)
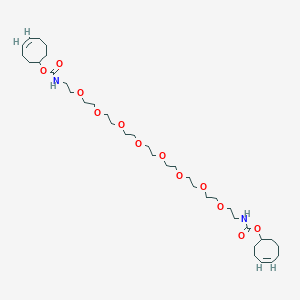
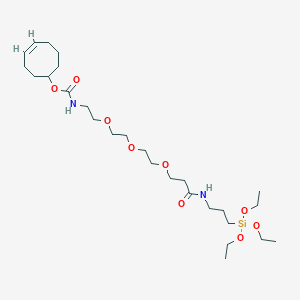
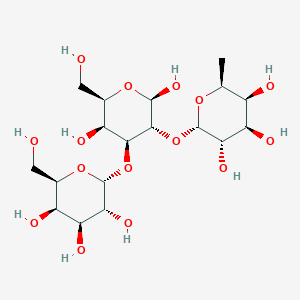
![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
![tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate](/img/structure/B15061923.png)
